N-(3,4,5-Trimethylphenyl)acetamide
Description
N-(3,4,5-Trimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with methyl groups at the 3-, 4-, and 5-positions. The compound’s structure comprises an acetamide group (-NH-CO-CH3) attached to a tri-methylated aromatic ring, which influences its electronic and steric properties.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
N-(3,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) |
InChI Key |
AYPHGQFINZMFCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Differences
The position and type of substituents on the phenyl ring significantly impact molecular geometry and crystal packing. Key analogs include:
Key Observations:
- Substituent Position: The 2,4,6-trimethylphenyl group (TMPA) exhibits symmetric substitution, leading to predictable crystal packing with one molecule per asymmetric unit.
- Substituent Type: Methyl groups (electron-donating) increase electron density on the aromatic ring, enhancing resonance stabilization of the amide group. Chloro substituents (e.g., TCPA) withdraw electron density, shortening C-C bonds (1.370–1.396 Å vs. 1.382–1.400 Å in TMPA) and altering reactivity .
Electronic and Steric Effects
- Steric Hindrance: The 2,4,6-trimethyl substitution creates significant steric hindrance around the amide group, limiting rotational freedom.
- Hydrogen Bonding: In TMPA, the amide group forms intermolecular hydrogen bonds (N-H···O=C), stabilizing the crystal lattice. The 3,4,5-substituted analog may exhibit weaker hydrogen bonding due to asymmetric packing, though experimental data are needed for confirmation .
Research Findings and Data Gaps
- Crystallographic Data: Structural studies on 2,4,6-trimethylphenyl analogs (TMPA, TMPDCA) reveal distinct bond parameters and packing motifs. For example, TMPDCA (dichloroacetamide) exhibits two molecules per asymmetric unit, highlighting substituent-dependent packing .
- Theoretical Predictions: The 3,4,5-trimethyl isomer is hypothesized to have a lower melting point than TMPA due to reduced symmetry and weaker intermolecular forces. However, experimental validation is required.
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